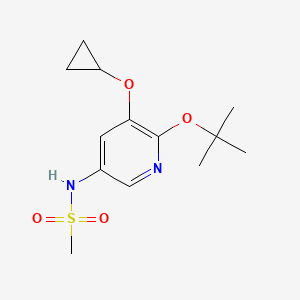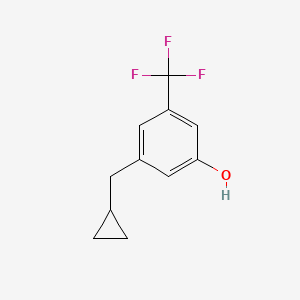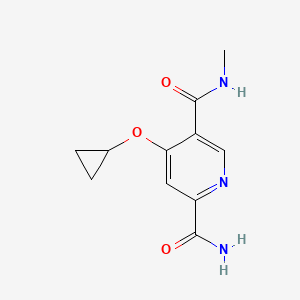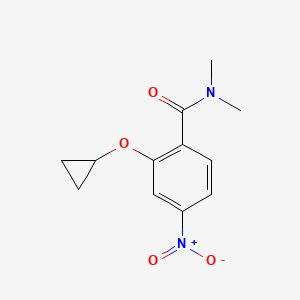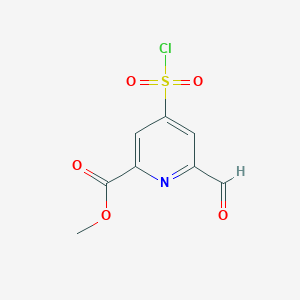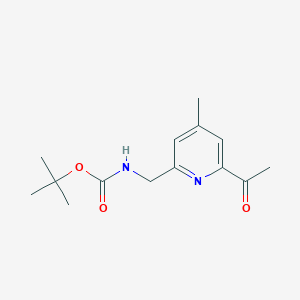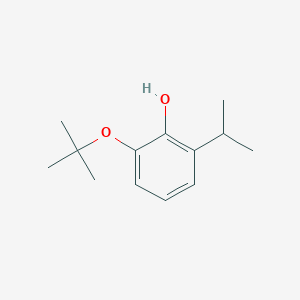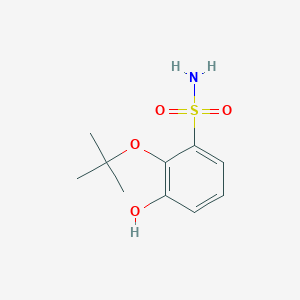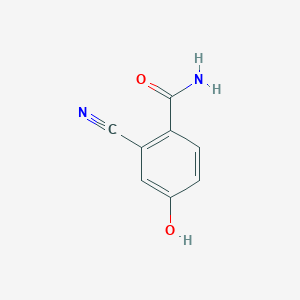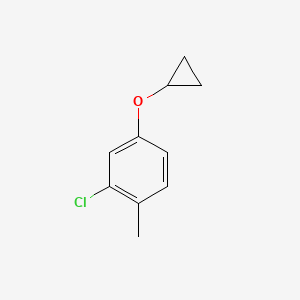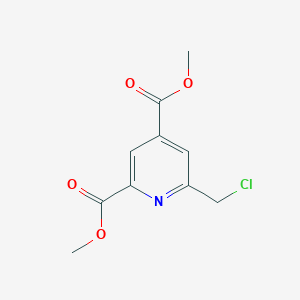
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate typically involves the chloromethylation of Dimethyl pyridine-2,4-dicarboxylate. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: The compound can act as a ligand in the formation of coordination complexes with metals, which are studied for their catalytic and electronic properties.
Biological Studies: It is used in the development of bioactive molecules and as a precursor for compounds with potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Dimethyl pyridine-2,6-dicarboxylate: Has ester groups at different positions, leading to different reactivity and applications.
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate: Contains a hydroxymethyl group instead of a chloromethyl group, resulting in different chemical behavior.
Uniqueness
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and coordination complexes.
Eigenschaften
Molekularformel |
C10H10ClNO4 |
|---|---|
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)6-3-7(5-11)12-8(4-6)10(14)16-2/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
UXYDVVIPBRWYAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


